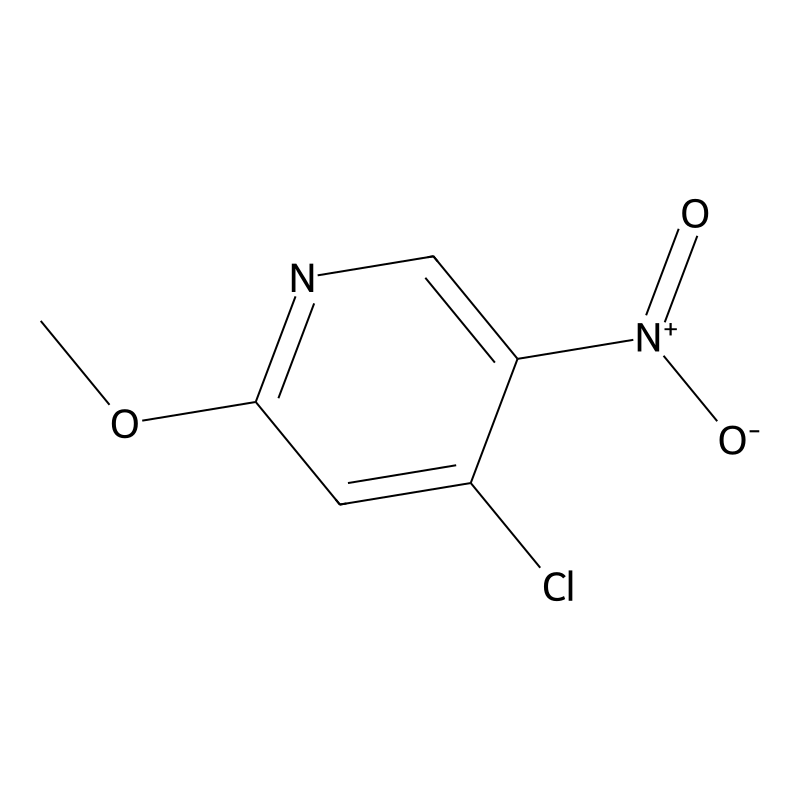4-Chloro-2-methoxy-5-nitropyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Structure-Property Relationships
The molecule possesses a combination of a chlorinated aromatic ring, a methoxy group, and a nitro group. Chlorine substitution can affect the reactivity of the molecule, while methoxy groups can influence solubility and hydrogen bonding. Nitro groups can be involved in redox reactions and can influence biological activity PubChem, National Institutes of Health: .
Synthetic Intermediate
The presence of these functional groups suggests 4-Chloro-2-methoxy-5-nitropyridine could be a valuable intermediate in the synthesis of more complex molecules with desired properties.
Further Research Needed
More research is required to determine the specific applications of 4-Chloro-2-methoxy-5-nitropyridine. This might involve investigating its reactivity, potential for biological activity, or suitability as a precursor for other molecules.
4-Chloro-2-methoxy-5-nitropyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with three distinct functional groups: a chlorine atom at position 4, a methoxy group at position 2, and a nitro group at position 5. The molecular formula of this compound is CHClNO, and its structure can be represented as follows:
textOCH3 |Cl - C | N - NO2
The presence of these substituents significantly influences the compound's chemical properties, including its reactivity, solubility, and potential biological activities. The chlorinated aromatic ring can affect the compound’s reactivity, while the methoxy group enhances solubility and hydrogen bonding capabilities. The nitro group is known for its involvement in redox reactions and can also influence biological activity.
While specific reactions involving 4-chloro-2-methoxy-5-nitropyridine are not extensively documented, it is anticipated that this compound may undergo several types of chemical transformations typical for nitroaromatic compounds. These include:
- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
- Nucleophilic Substitution: The methoxy group can be substituted by various nucleophiles under basic conditions.
For example, potential products from these reactions could include 4-chloro-2-amino-5-nitropyridine through reduction or various substituted pyridines via nucleophilic substitution.
4-Chloro-2-methoxy-5-nitropyridine has shown potential biological activity, particularly as a precursor for compounds that inhibit protein tyrosine kinases. These kinases play critical roles in cell signaling pathways related to growth and differentiation. By inhibiting these enzymes, the compound may disrupt critical cellular processes, making it a candidate for further investigation in therapeutic applications.
The synthesis of 4-chloro-2-methoxy-5-nitropyridine can be achieved through several methods:
- Nitration of 2-Methoxy-4-chloropyridine: This method involves treating 2-methoxy-4-chloropyridine with a nitrating agent (such as a mixture of nitric and sulfuric acids) to introduce the nitro group at position 5.
- Direct Halogenation: Starting from 2-methoxy-5-nitropyridine, chlorination can be performed using chlorine gas or thionyl chloride.
- Methylation: The methoxy group can be introduced via methylation reactions involving alkylating agents such as methyl iodide in the presence of a base .
Due to its structural characteristics, 4-chloro-2-methoxy-5-nitropyridine serves as an important intermediate in organic synthesis. It is particularly useful in developing pharmaceuticals and agrochemicals due to its potential biological activities. Additionally, it may find applications in materials science for creating specialized polymers or coatings .
Research into the interaction of 4-chloro-2-methoxy-5-nitropyridine with biological targets is limited but suggests that it may interact with protein tyrosine kinases, potentially affecting pathways involved in cell proliferation and differentiation. Understanding these interactions could provide insights into its therapeutic potential and guide further studies on its efficacy and safety in biological systems .
Several compounds share structural similarities with 4-chloro-2-methoxy-5-nitropyridine, which may offer insights into its uniqueness:
| Compound Name | Structure | Similarity Index |
|---|---|---|
| 2-Methoxy-5-nitropyridine | OCH3 - C - NO2 | 1.0 |
| 4-Chloro-3-methoxy-5-nitropyridine | Cl - C - OCH3 | 0.76 |
| 6-Chloro-2-methyl-3-nitropyridine | Cl - C - CH3 | 0.71 |
| 2-Chloro-5-nitropyridin-4-amine | Cl - C - NH2 | 0.70 |
The uniqueness of 4-chloro-2-methoxy-5-nitropyridine lies in the specific arrangement of its functional groups and their potential to influence both chemical reactivity and biological activity distinctly compared to other similar compounds .








